8,9-dimethoxy-2-(4-nitrophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
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Overview
Description
8,9-Dimethoxy-2-(4-nitrophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and is substituted with methoxy and nitrophenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethoxy-2-(4-nitrophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form a hydrazide intermediate. This intermediate then undergoes cyclization with carbon disulfide and potassium hydroxide to form the triazole ring. Subsequent reactions with 4-nitrobenzaldehyde and methoxy-substituted reagents yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-2-(4-nitrophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 8,9-dimethoxy-2-(4-aminophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8,9-Dimethoxy-2-(4-nitrophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 8,9-dimethoxy-2-(4-nitrophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer activities.
1,2,4-Triazolo[4,3-c]quinazolines: Studied for their neurostimulating and anti-inflammatory properties
Uniqueness
8,9-Dimethoxy-2-(4-nitrophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitrophenyl groups enhances its reactivity and potential as a therapeutic agent .
Properties
IUPAC Name |
8,9-dimethoxy-2-(4-nitrophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4S/c1-25-13-7-11-12(8-14(13)26-2)18-17(27)21-16(11)19-15(20-21)9-3-5-10(6-4-9)22(23)24/h3-8H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJOMSHLJISHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3N=C(NN3C(=S)N=C2C=C1OC)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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